5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid
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Overview
Description
5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid is a complex organic compound with a unique structure that includes a furoic acid core, an isobutyl group, and a methoxybenzoyl amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid typically involves multi-step organic reactions. One common route includes the formation of the furoic acid core followed by the introduction of the isobutyl and methoxybenzoyl amide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furoic acid derivatives and amide-containing molecules. Examples are:
- 5-isobutyl-4-{[(4-hydroxybenzoyl)amino]methyl}-2-methyl-3-furoic acid
- 5-isobutyl-4-{[(4-chlorobenzoyl)amino]methyl}-2-methyl-3-furoic acid
Uniqueness
What sets 5-isobutyl-4-{[(4-methoxybenzoyl)amino]methyl}-2-methyl-3-furoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4-[[(4-methoxybenzoyl)amino]methyl]-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-11(2)9-16-15(17(19(22)23)12(3)25-16)10-20-18(21)13-5-7-14(24-4)8-6-13/h5-8,11H,9-10H2,1-4H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRCPEAJORKSSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)CC(C)C)CNC(=O)C2=CC=C(C=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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